2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide

Medicinal Chemistry Lipophilicity Optimization Fragment-Based Drug Discovery

Sourcing 2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide (CAS 851174-34-0) means selecting a compound with a unique physicochemical fingerprint. Its unsubstituted carboxamide group offers a critical hydrogen-bond donor (HBD=2), making it superior to N-methylated analogs for pharmacophore models requiring a primary amide. With an XLogP3-AA of 2.0, it balances permeability and solubility, crucial for fragment screens where aggregation is a risk. This compound's six-rotatable-bond propanamido linker also provides greater conformational reach than shorter-chain analogs, enabling access to distal binding pockets. Choose this specific compound to ensure accurate SAR data and avoid the pitfalls of assuming in-class analog equivalence.

Molecular Formula C14H13ClN2O4S2
Molecular Weight 372.84
CAS No. 851174-34-0
Cat. No. B2658666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide
CAS851174-34-0
Molecular FormulaC14H13ClN2O4S2
Molecular Weight372.84
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N)Cl
InChIInChI=1S/C14H13ClN2O4S2/c15-9-1-3-10(4-2-9)23(20,21)8-6-12(18)17-14-11(13(16)19)5-7-22-14/h1-5,7H,6,8H2,(H2,16,19)(H,17,18)
InChIKeyKGXMCRWGUJFLKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide (CAS 851174-34-0): A Thiophene-3-Carboxamide Sulfonamide Fragment for Selective Procurement


2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide (CAS 851174-34-0) belongs to the thiophene-3-carboxamide class of small-molecule sulfonamides. Its structure combines a central thiophene-3-carboxamide scaffold with a 4-chlorobenzenesulfonyl group attached via a propanamido linker, resulting in a molecular weight of 372.8 g/mol [1]. This compound is listed in the PubChem database (CID 2448200) and cross-referenced in the CHEMBL database (CHEMBL1570386), indicating its presence in curated chemical biology screening collections [1]. Unlike larger, fused-ring analogs or N-alkylated derivatives, the compound retains an unsubstituted carboxamide at the 3-position and a simple thiophene core, offering a distinct physicochemical profile characterized by a calculated XLogP3-AA of 2.0, two hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds [1].

Why Generic Substitution of In-Class Thiophene-3-Carboxamide Sulfonamides is Not Guaranteed for 851174-34-0


Thiophene-3-carboxamide sulfonamides bearing different sulfonyl substituents, linker lengths, or heterocycle saturations yield non-equivalent physicochemical fingerprints that can directly impact solubility, passive permeability, and hydrogen-bonding potential in biological systems [1]. For example, replacing the 4-chlorobenzenesulfonyl group with an unsubstituted phenylsulfonyl moiety reduces both molecular weight (by ~34 g/mol) and lipophilicity (ΔXLogP ≈ 0.6) [2], while appending a tetrahydrobenzo-fused thiophene adds ~54 g/mol and increases logP by over 1 unit [3]. Even the presence of an N-methyl group on the 3-carboxamide alters hydrogen-bond donor/acceptor balance relative to the free amide in 851174-34-0 [4]. These measured or computed variations mean that in-class analogs cannot be assumed to behave identically across solubility, permeability, or binding assays; quantitative differentiation data is therefore essential for rational compound selection in drug discovery or chemical biology applications.

Quantitative Differentiation Evidence for 2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide vs. Closest Structural Analogs


Increased Lipophilicity Over the Phenylsulfonyl Analog via Chlorine Substitution

The 4-chloro substituent on the benzenesulfonyl group of 851174-34-0 increases the calculated partition coefficient (XLogP3-AA) to 2.0, compared to 1.4 for the unsubstituted phenylsulfonyl analog 2-[3-(benzenesulfonyl)propanamido]thiophene-3-carboxamide (CAS 868677-05-8) [1][2]. This ΔXLogP of +0.6 reflects enhanced lipophilicity attributable to the electron-withdrawing chloro group, while both compounds retain identical hydrogen-bond donor (2) and acceptor (5) counts [1][2].

Medicinal Chemistry Lipophilicity Optimization Fragment-Based Drug Discovery

Lower Molecular Weight and Higher Ligand Efficiency Potential Compared to the Tetrahydrobenzothiophene Analog

851174-34-0 (MW = 372.8 g/mol) is 54.1 g/mol lighter than the tetrahydrobenzo[b]thiophene-fused analog 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 771506-62-8; MW = 426.9 g/mol) [1][2]. The target compound also possesses a lower XLogP3-AA (2.0 vs. 3.3) and equivalent hydrogen-bond donor/acceptor counts, indicating a more balanced polarity profile for fragment-based screening [1][2].

Fragment-Based Screening Ligand Efficiency Drug-Like Property Assessment

Unsubstituted Carboxamide Preserves Full Hydrogen-Bond Donor/Acceptor Potential Relative to N-Methylated Analogs

The primary carboxamide at the 3-position of 851174-34-0 provides two hydrogen-bond donors (HBD), whereas the N-methylated analog 2-[2-(4-chlorobenzenesulfonyl)acetamido]-N-methylthiophene-3-carboxamide (CAS 895469-23-5) reduces the carboxamide to a single donor [1][2]. Both compounds exhibit five hydrogen-bond acceptors and comparable molecular weight (372.8 g/mol for both), but the unsubstituted amide of 851174-34-0 retains an additional HBD that can engage in key interactions with protein backbone or side-chain residues [1][2].

Hydrogen Bonding Pharmacophore Modeling Protein-Ligand Interactions

Propanamido Linker Provides Added Conformational Flexibility Relative to the Acetamido-Linked Analog

The propanamido spacer in 851174-34-0 adds one additional rotatable bond compared to the acetamido-linked congener 2-[2-(4-chlorobenzenesulfonyl)acetamido]-N-methylthiophene-3-carboxamide (CAS 895469-23-5), which contains a total of 5 rotatable bonds versus 6 for 851174-34-0 [1][2]. The extra methylene group increases the distance between the sulfonyl moiety and the thiophene-carboxamide core, potentially allowing more diverse conformational sampling and enabling the terminal sulfonyl group to access distinct binding pockets that shorter linkers cannot reach [1].

Conformational Analysis Linker Optimization Structure-Activity Relationship

Optimal Application Scenarios for Procuring 2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide (CAS 851174-34-0)


Fragment-Based Lead Discovery Campaigns Requiring Balanced Lipophilicity

With an XLogP3-AA of 2.0 and MW of 372.8 g/mol, 851174-34-0 offers a lipophilicity profile suitable for fragment screens where compounds must show adequate permeability without excessive hydrophobicity that leads to aggregation or non-specific binding [1]. Its computed logP is 0.6 units higher than the phenylsulfonyl analog, potentially improving cellular permeability while remaining within fragment-like property space [2].

Pharmacophore Elaboration Requiring a Free 3-Carboxamide Hydrogen-Bond Donor

In structure-based design projects where the target protein requires a hydrogen-bond donor from the ligand's carboxamide group, the unsubstituted amide of 851174-34-0 (HBD = 2) is structurally superior to N-methylated analogs (HBD = 1), which cannot donate at that position [4]. This compound is thus appropriate for building pharmacophore models that demand a primary amide donor.

Fragment Growing Using the Propanamido Linker as a Flexible Tether

The six-rotatable-bond propanamido linker in 851174-34-0 provides greater conformational reach than the five-rotatable-bond acetamido linker in closely related compounds [4]. Researchers performing fragment growing or linking can exploit this extra flexibility to orient the 4-chlorobenzenesulfonyl group into distal binding pockets that shorter-chain analogs cannot access.

Control Compound for Tetrahydrobenzothiophene SAR Studies

When evaluating the impact of annulated ring systems on biological activity, the simplified thiophene core of 851174-34-0 (MW 372.8) can serve as a minimal, non-fused control compound against tetrahydrobenzothiophene analogs such as CAS 771506-62-8 (MW 426.9, XLogP 3.3) [3]. This facilitates deconvolution of scaffold contributions in structure-activity relationship (SAR) tables.

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